molecular formula C17H14ClNO2 B14444740 (1-Chloro-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone CAS No. 77832-65-6

(1-Chloro-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone

Cat. No.: B14444740
CAS No.: 77832-65-6
M. Wt: 299.7 g/mol
InChI Key: SQIQWVNWXOJDCD-UHFFFAOYSA-N
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Description

(1-Chloro-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone is a chemical compound that belongs to the class of indolizine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone typically involves the reaction of 1-chloro-2-ethylindolizine with 4-hydroxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the indolizine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

(1-Chloro-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Chloro-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Chloro-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
  • (1-Chloro-2-ethylindolizin-3-yl)(4-methoxyphenyl)methanone

Uniqueness

(1-Chloro-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the indolizine and hydroxyphenyl groups provides a distinct set of properties that can be exploited in various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

77832-65-6

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

(1-chloro-2-ethylindolizin-3-yl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C17H14ClNO2/c1-2-13-15(18)14-5-3-4-10-19(14)16(13)17(21)11-6-8-12(20)9-7-11/h3-10,20H,2H2,1H3

InChI Key

SQIQWVNWXOJDCD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=CC=CC2=C1Cl)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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